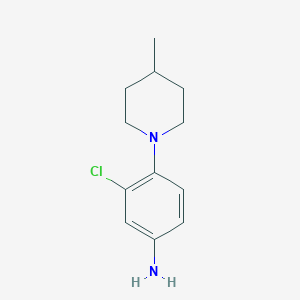

3-Chloro-4-(4-methylpiperidin-1-yl)aniline

Descripción general

Descripción

3-Chloro-4-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17ClN2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 4-methylpiperidin-1-yl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4-methylpiperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Catalysts: A catalyst, such as palladium on carbon (Pd/C), may be used to facilitate the reaction.

Procedure: The 3-chloroaniline is reacted with 4-methylpiperidine in the presence of the catalyst and solvent. The reaction mixture is heated under reflux for several hours until the desired product is formed.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding amine.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding nitro or nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

3-Chloro-4-(4-methylpiperidin-1-yl)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline

- 4-(4-Methylpiperidin-1-yl)aniline

Comparison

3-Chloro-4-(4-methylpiperidin-1-yl)aniline is unique due to the presence of both a chlorine atom and a 4-methylpiperidin-1-yl group on the aniline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. For example, the presence of the chlorine atom may enhance the compound’s reactivity in substitution reactions, while the 4-methylpiperidin-1-yl group may influence its biological activity.

Actividad Biológica

3-Chloro-4-(4-methylpiperidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound, with the molecular formula , has a molecular weight of approximately 226.73 g/mol. The structural features include a chloro group at the meta position of the aniline ring and a piperidine moiety, which contribute to its unique biological properties. The compound is synthesized through the reaction of 3-chloroaniline with 4-methylpiperidine under controlled conditions, often using solvents like ethanol or dimethylformamide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems, including enzymes and receptors. Research indicates that it may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms are context-dependent and can vary based on experimental conditions and target systems .

Antiparasitic Activity

Recent studies have explored the compound's potential as an antiparasitic agent. For instance, structural analogs have been shown to inhibit PfATP4-associated Na-ATPase activity in malaria parasites, suggesting that modifications to the piperidine structure could enhance efficacy against Plasmodium species. In vitro assays demonstrated that certain derivatives exhibited significant activity against asexual stage parasites, with effective concentrations (EC50) ranging from 0.010 µM to 0.048 µM .

Study on Metabolic Stability

A study focused on optimizing derivatives of related compounds highlighted the importance of metabolic stability and aqueous solubility in enhancing antiparasitic efficacy. Modifications that improved these properties led to increased effectiveness in vivo, particularly in mouse models of malaria .

Inhibition Studies

Inhibition assays have shown that compounds related to this compound can effectively inhibit enzyme targets associated with various diseases. For example, derivatives were tested against E. coli enzymes involved in fatty acid synthesis, demonstrating potential as antibacterial agents.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

3-chloro-4-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGRQSQBUKTTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327873 | |

| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

626208-15-9 | |

| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.